molecular formula C9H13N3 B1470256 (1-(Pyrazin-2-yl)cyclobutyl)methanamine CAS No. 1524243-53-5

(1-(Pyrazin-2-yl)cyclobutyl)methanamine

Cat. No.: B1470256
CAS No.: 1524243-53-5
M. Wt: 163.22 g/mol
InChI Key: ZTSPIHLKUJUFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a pyrazine heterocycle linked to a cyclobutane ring bearing a primary methanamine group, a structure that makes it a valuable and versatile building block in organic synthesis and drug discovery efforts. The primary amine moiety serves as a key handle for further chemical transformations, allowing researchers to create amide bonds or link to other molecular fragments . The rigid cyclobutyl and pyrazinyl groups can impart specific three-dimensional geometry and electronic properties to resulting compounds, which is crucial for designing molecules that interact with biological targets. Pyrazine derivatives are of significant interest in medicinal chemistry, as the core structure is found in compounds with a wide range of pharmacological activities. For instance, pyrazine is a key component in established therapeutics like the antituberculosis drug Pyrazinamide , and novel pyrazine-based structures are being investigated as kinase inhibitors for oncology research and as modulators for targets in the central nervous system . This amine is intended for use as a synthetic intermediate in the discovery and development of new active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1524243-53-5

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

(1-pyrazin-2-ylcyclobutyl)methanamine

InChI

InChI=1S/C9H13N3/c10-7-9(2-1-3-9)8-6-11-4-5-12-8/h4-6H,1-3,7,10H2

InChI Key

ZTSPIHLKUJUFNH-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C2=NC=CN=C2

Canonical SMILES

C1CC(C1)(CN)C2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Key Differences

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications References
[1-(Pyridin-2-yl)cyclobutyl]methanamine Pyridine ring C10H14N2 162.23 Liquid; used in receptor-targeted drug design
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine Piperazine (methyl) C11H22N4 210.32 Intermediate in p97 ATPase inhibitors
1-(Pyrazin-2-yl)ethanamine Ethanamine chain C6H9N3 123.16 Laboratory synthesis; acute toxicity (H302)
[1-(Oxolan-2-yl)cyclobutyl]methanamine Tetrahydrofuran (oxolane) C9H17NO 155.24 Solubility modifier; preclinical studies
(5-Tosyl-pyrrolo[2,3-b]pyrazin-2-yl)methanamine Fused pyrrolopyrazine C14H15N3O2S 289.35 Patent application for kinase inhibitors

Research Findings and Challenges

  • Biological Activity: Piperazine-substituted cyclobutylmethanamines () demonstrate nanomolar inhibitory activity against p97 ATPase, highlighting the role of substituents in potency. Pyrazine derivatives may exhibit distinct selectivity profiles .
  • Contradictions : While piperazine analogs show enhanced solubility in polar solvents, pyrazine’s aromaticity may reduce solubility, necessitating formulation adjustments .
  • Knowledge Gaps: Direct data on the target compound’s pharmacokinetics and toxicity are absent, requiring extrapolation from analogs.

Preparation Methods

Stepwise Preparation Method

Step Description Reagents & Conditions Notes
Step (a) Preparation of diaryl imine Reaction of diphenylmethylamine with an aryl aldehyde in solvents like THF or 1,4-dioxane at near atmospheric pressure Equimolar or varied stoichiometry; temperature range from 0°C to 40°C preferred
Step (b) Coupling of diaryl imine with 2,3-dichloropyrazine Reaction in presence of base such as potassium carbonate or cesium carbonate, often in DMF or THF, temperature 20°C to 130°C Base choice influences reaction rate and selectivity
Step (c) Hydrolysis of coupled product to amine Acidic hydrolysis using HCl, trifluoroacetic acid (TFA), acetic acid, or sulfuric acid; or basic hydrolysis using NaOH, KOH, or LiOH Hydrolysis conditions tailored for stability and yield; solvents include water, ethers, chlorinated solvents

The overall yield for the process is typically at least 50% for producing the compound of formula I, which includes (1-(Pyrazin-2-yl)cyclobutyl)methanamine as a subset.

Detailed Reaction Conditions and Reagents

  • Solvents: Preferred solvents for imine formation and coupling include tetrahydrofuran (THF), 1,4-dioxane, ethyl acetate, dichloromethane (CH2Cl2), and toluene. Mixtures of these solvents can be employed to optimize solubility and reaction kinetics.

  • Bases: Potassium carbonate and cesium carbonate are commonly used for the coupling step, with triethylamine (Et3N) or diisopropylethylamine (DIEA) used in imine formation.

  • Acids for Hydrolysis: Hydrochloric acid (HCl) is preferred for hydrolysis due to its efficiency and ease of handling. TFA and sulfuric acid are alternatives depending on substrate sensitivity.

  • Temperature and Pressure: Reactions are generally conducted at atmospheric pressure. Temperature ranges vary by step, with imine formation and hydrolysis favoring 0°C to 40°C, and coupling reactions tolerating higher temperatures up to 130°C.

Advantages of the Method

  • Avoids formation of lacrymatory halomethyl pyrazines, which are difficult to handle and selectively synthesize.
  • Scalable to produce at least 0.5 mol quantities with good yield.
  • Intermediate stability is improved compared to older methods.

Related Synthetic Examples and Analogues

While direct preparation of this compound is detailed above, related cyclobutylamine derivatives with heteroaryl substituents have been synthesized using similar nucleophilic substitutions and reductive aminations.

For instance, in the synthesis of fluoropyridinyl-substituted cyclobutylamines, key steps involve:

  • Oxidation of cyclobutanecarbonitrile derivatives
  • Reduction to hydroxycyclobutanes
  • Substitution reactions with heteroaryl halides
  • Final amine formation by carbamate protection or deprotection steps.

These methods illustrate the versatility of heteroaryl cyclobutylamine synthesis and provide insights into adapting conditions for pyrazinyl analogues.

Summary Table of Key Reaction Parameters

Parameter Step (a) Imine Formation Step (b) Coupling Step (c) Hydrolysis
Reagents Diphenylmethylamine + Aryl aldehyde Diaryl imine + 2,3-dichloropyrazine Acid (HCl, TFA) or base (NaOH)
Solvents THF, 1,4-dioxane DMF, THF Water, EtOAc, CH2Cl2, THF
Base DIEA, Et3N K2CO3, Cs2CO3 None or acid/base for hydrolysis
Temperature 0°C to 40°C 20°C to 130°C 0°C to 40°C
Pressure Atmospheric Atmospheric Atmospheric
Yield High, intermediate Moderate to high High

Q & A

Q. What analytical methods quantify trace impurities in bulk samples?

  • QC Protocols :
  • HPLC : C18 column (gradient: 0.1% TFA in H2_2O/MeCN), LOD = 0.1% for pyrazine byproducts .
  • ICP-MS : Detects metal catalysts (Pd < 10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.